molecular formula C5H5IN2OS B2768667 5-Iodo-3-methylisothiazole-4-carboxamide CAS No. 1423700-20-2

5-Iodo-3-methylisothiazole-4-carboxamide

Cat. No.: B2768667
CAS No.: 1423700-20-2
M. Wt: 268.07
InChI Key: AMETTYMNVLHBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-3-methylisothiazole-4-carboxamide is a chemical compound with the molecular formula C5H5IN2OS and a molecular weight of 268.08 g/mol . It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is primarily used in research and development due to its unique chemical properties.

Scientific Research Applications

5-Iodo-3-methylisothiazole-4-carboxamide is utilized in various scientific research fields:

Safety and Hazards

The safety information available indicates that 5-Iodo-3-methylisothiazole-4-carboxamide has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

The synthesis of 5-Iodo-3-methylisothiazole-4-carboxamide involves several steps. One common method includes the iodination of 3-methylisothiazole-4-carboxamide. The reaction typically requires an iodine source, such as iodine monochloride (ICl), and a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position of the isothiazole ring .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply if scaled-up production were required.

Chemical Reactions Analysis

5-Iodo-3-methylisothiazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the carboxamide group to yield corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylisothiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can play a crucial role in binding interactions due to its size and electron-withdrawing properties, which can influence the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-3-methylisothiazole-4-carboxamide include other isothiazole derivatives, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific chemical and physical properties that can be advantageous in certain research and development contexts.

Properties

IUPAC Name

5-iodo-3-methyl-1,2-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2OS/c1-2-3(5(7)9)4(6)10-8-2/h1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMETTYMNVLHBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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